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Compound of Interest

Compound Name: Triphenylacetic acid

Cat. No.: B147579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of triphenylacetic acid and its key

derivatives: triphenylacetyl chloride, methyl triphenylacetate, and triphenylacetamide. By

presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR), and Mass Spectrometry (MS), this document aims to serve as a valuable

resource for the identification, characterization, and quality control of these compounds in

research and development settings.

Introduction
Triphenylacetic acid and its derivatives are fundamental building blocks in organic synthesis

and are of significant interest in medicinal chemistry and materials science. The bulky

triphenylmethyl (trityl) group imparts unique steric and electronic properties to these molecules,

influencing their reactivity and supramolecular chemistry. Accurate and efficient

characterization of these compounds is paramount, and spectroscopic techniques provide the

most powerful tools for this purpose. This guide offers a comparative analysis of the spectral

features of triphenylacetic acid and its common derivatives, highlighting the characteristic

changes that occur upon functional group transformation at the carboxylic acid moiety.

Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for triphenylacetic acid and its

derivatives. These values are compiled from various spectral databases and literature sources.
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Compound Spectroscopic Technique Key Data Points

Triphenylacetic Acid IR (cm⁻¹)

~3000 (broad, O-H stretch),

~1700 (C=O stretch), ~1300

(C-O stretch)

¹H NMR (ppm)
~7.2-7.4 (m, 15H, Ar-H), ~12.5

(s, 1H, COOH)

¹³C NMR (ppm)
~127-130 (Ar-C), ~65

(quaternary C), ~178 (C=O)

MS (m/z)
288 (M+), 243 ([M-COOH]+),

165 ([C₁₃H₉]+)[1]

Triphenylacetyl Chloride IR (cm⁻¹)

~1780-1815 (C=O stretch,

characteristic for acid

chlorides)[2]

¹H NMR (ppm) ~7.2-7.5 (m, 15H, Ar-H)

¹³C NMR (ppm)
~127-131 (Ar-C), ~70

(quaternary C), ~170 (C=O)

MS (m/z)

306/308 (M+, chlorine

isotopes), 243 ([M-COCl]+),

165 ([C₁₃H₉]+)

Methyl Triphenylacetate IR (cm⁻¹)
~1735 (C=O stretch,

characteristic for esters)[2]

¹H NMR (ppm)
~7.2-7.4 (m, 15H, Ar-H), ~3.6

(s, 3H, OCH₃)

¹³C NMR (ppm)

~127-130 (Ar-C), ~65

(quaternary C), ~173 (C=O),

~52 (OCH₃)[3]

MS (m/z)
302 (M+), 243 ([M-

COOCH₃]+), 165 ([C₁₃H₉]+)[3]

Triphenylacetamide IR (cm⁻¹) ~3350 & ~3170 (N-H

stretches), ~1660 (C=O

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C595915&Mask=200
https://sites.science.oregonstate.edu/~gablek/CH336/Chapter20/Derivspec.htm
https://sites.science.oregonstate.edu/~gablek/CH336/Chapter20/Derivspec.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Triphenylacetic-Acid-Methyl-Ester
https://pubchem.ncbi.nlm.nih.gov/compound/Triphenylacetic-Acid-Methyl-Ester
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


stretch, Amide I band)

¹H NMR (ppm)
~7.2-7.4 (m, 15H, Ar-H), ~7.5

& ~7.8 (br s, 2H, NH₂)

¹³C NMR (ppm)
~127-130 (Ar-C), ~66

(quaternary C), ~177 (C=O)

MS (m/z)
287 (M+), 243 ([M-CONH₂]+),

165 ([C₁₃H₉]+)

Interpretation of Spectroscopic Data
Infrared (IR) Spectroscopy
The most significant change in the IR spectra of these compounds is the position of the

carbonyl (C=O) stretching frequency.

Triphenylacetic Acid: Exhibits a broad O-H stretch from 2500-3300 cm⁻¹ characteristic of a

carboxylic acid dimer, and a strong C=O stretch around 1700 cm⁻¹.[4]

Triphenylacetyl Chloride: The electron-withdrawing effect of the chlorine atom increases the

double bond character of the carbonyl group, shifting the C=O stretch to a higher frequency,

typically in the range of 1780-1815 cm⁻¹.[2][5]

Methyl Triphenylacetate: The C=O stretch of the ester is found at approximately 1735 cm⁻¹,

intermediate between the acid and the acid chloride.[2][5]

Triphenylacetamide: The resonance donation from the nitrogen lone pair to the carbonyl

group weakens the C=O double bond, resulting in a lower stretching frequency around 1660

cm⁻¹. The presence of two N-H stretching bands for the primary amide is also a key

diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The aromatic region (7.2-7.4 ppm) for all compounds shows a complex multiplet

corresponding to the 15 protons of the three phenyl rings. The key diagnostic signals are:
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The downfield singlet around 12.5 ppm for the acidic proton of triphenylacetic acid. This

signal disappears upon D₂O exchange.[6]

The upfield singlet around 3.6 ppm for the three methyl protons of methyl triphenylacetate.

The two broad singlets for the amide protons of triphenylacetamide.

¹³C NMR: The aromatic carbons typically appear in the 127-130 ppm range. The most

informative signals are:

The carbonyl carbon, which shifts depending on the electron-withdrawing nature of the

substituent. It is most deshielded in the carboxylic acid and amide, and slightly more

shielded in the ester and acid chloride.

The quaternary carbon attached to the three phenyl rings appears around 65-70 ppm.

The methyl carbon of methyl triphenylacetate gives a characteristic signal around 52 ppm.

[3]

Mass Spectrometry (MS)
The mass spectra of all four compounds are expected to show a prominent peak at m/z 165,

corresponding to the stable triphenylmethyl (trityl) cation ([C₁₉H₁₅]⁺). Another common

fragment is observed at m/z 243, resulting from the loss of the entire carboxyl-derived

functional group. The molecular ion peak (M+) will differ for each compound, reflecting their

respective molecular weights. For triphenylacetyl chloride, a characteristic isotopic pattern for

chlorine (M+ and M+2 in a ~3:1 ratio) will be observed.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

Instrument parameters may need to be optimized for specific samples and equipment.

Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) is a common and convenient method.

Alternatively, for solid samples, a KBr pellet can be prepared.
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Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR

crystal.

Sample Preparation (KBr Pellet): A few milligrams of the sample are ground with dry

potassium bromide (KBr) and pressed into a thin, transparent disk.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty ATR crystal or a blank KBr pellet is recorded and subtracted from the

sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent for all listed compounds. For

triphenylacetic acid, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used to better

observe the acidic proton.

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of the

deuterated solvent in an NMR tube.

Data Acquisition (¹H NMR): A standard proton NMR experiment is performed. Key

parameters include the spectral width, number of scans, and relaxation delay.

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Data Acquisition (¹³C NMR): A proton-decoupled ¹³C NMR experiment is performed. A larger

number of scans is usually required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI) is a common method for these compounds,

leading to characteristic fragmentation patterns. Electrospray Ionization (ESI) can also be

used, particularly for identifying the molecular ion with minimal fragmentation.

Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or, if

sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For ESI, the

sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the

mass spectrometer.
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Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500

amu).

Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic

comparison of triphenylacetic acid and its derivatives.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Comparative Analysis

Triphenylacetic Acid

IR SpectroscopyNMR Spectroscopy (1H, 13C) Mass Spectrometry

Triphenylacetyl Chloride Methyl Triphenylacetate Triphenylacetamide

Analyze IR Spectra
(C=O, O-H, N-H stretches)

Analyze NMR Spectra
(Chemical Shifts, Integration)

Analyze Mass Spectra
(Molecular Ion, Fragmentation)

Tabulate & Compare
Spectroscopic Data

Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of triphenylacetic acid and its

derivatives.
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The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary

suite of tools for the unambiguous identification and differentiation of triphenylacetic acid and

its derivatives. The characteristic shifts in the carbonyl stretching frequency in IR spectroscopy,

the unique signals for the functional group protons in ¹H NMR, and the distinct molecular ion

peaks and fragmentation patterns in mass spectrometry allow for a clear and confident

structural assignment. This guide provides a foundational dataset and standardized protocols

to aid researchers in their synthetic and analytical endeavors involving this important class of

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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